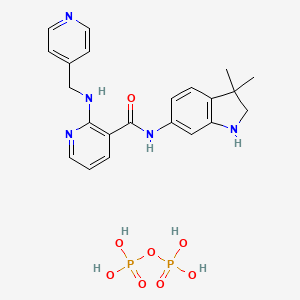

MRS-1191

Vue d'ensemble

Description

MRS1191 est un antagoniste puissant et sélectif du récepteur A3 de l'adénosine. Il a une valeur de KB de 92 nM, une valeur de Ki de 31,4 nM pour le récepteur A3 humain et une IC50 de 120 nM pour les cellules CHO . Ce composé est largement utilisé dans la recherche scientifique en raison de sa grande sélectivité et de sa puissance.

Applications De Recherche Scientifique

MRS1191 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a click chemistry reagent due to its alkyne group . In biology, it is used to study the A3 adenosine receptor and its role in various physiological processes. In medicine, MRS1191 is used to investigate the potential therapeutic applications of A3 adenosine receptor antagonists in conditions such as glaucoma and asthma . Additionally, it is used in the development of new drugs targeting the A3 adenosine receptor.

Mécanisme D'action

Target of Action

MRS-1191 is a potent and selective antagonist of the A3 adenosine receptor . The A3 adenosine receptor is a G-protein coupled receptor that plays a role in a variety of physiological and pathological processes, including inflammation, cardiovascular function, and neuroprotection .

Mode of Action

This compound acts by competitively binding to the A3 adenosine receptor, thereby inhibiting the receptor’s function . This inhibition prevents the activation of the receptor by its natural ligand, adenosine, and disrupts the downstream signaling pathways that are normally initiated upon receptor activation .

Biochemical Pathways

The A3 adenosine receptor is coupled to G proteins and its activation leads to a variety of intracellular responses. One of the key pathways involves the inhibition of adenylate cyclase, which reduces the production of cyclic AMP (cAMP) and affects the activity of protein kinase A . This compound, by antagonizing the A3 adenosine receptor, can prevent these changes and maintain the normal levels of cAMP and protein kinase A activity .

Result of Action

The antagonism of the A3 adenosine receptor by this compound can have various effects at the molecular and cellular level, depending on the specific physiological or pathological context. For example, in the context of inflammation, blocking the A3 adenosine receptor can potentially reduce inflammatory responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, the presence of certain enzymes, and the specific characteristics of the target cells or tissues. For example, the presence of other drugs that also bind to the A3 adenosine receptor could potentially affect the efficacy of this compound .

Orientations Futures

Analyse Biochimique

Biochemical Properties

MRS-1191 interacts with the A3 adenosine receptor, a G protein-coupled receptor, in a highly selective manner . It demonstrates competitive binding in saturation binding studies using the agonist radioligand . The nature of these interactions involves the inhibition of adenylate cyclase and the stimulation of binding of guanosine 5’-O-(3-thiotriphosphate) to the associated G-proteins .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly those expressing the A3 adenosine receptor . It influences cell function by modulating the activity of the A3 adenosine receptor, which can impact cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the A3 adenosine receptor. This binding results in the inhibition of adenylate cyclase and the stimulation of guanosine 5’-O-(3-thiotriphosphate) binding to the associated G-proteins . This can lead to changes in gene expression and cellular responses .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the adenosine receptor signaling pathway

Méthodes De Préparation

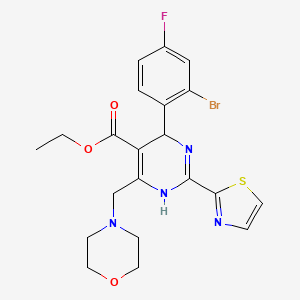

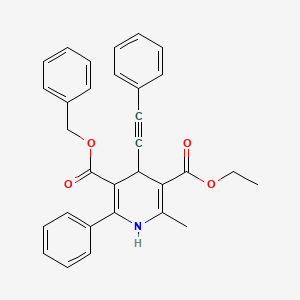

La synthèse du MRS1191 implique plusieurs étapes, notamment la formation d'un cycle dihydropyridine. La voie de synthèse commence généralement par la condensation d'un aldéhyde avec une amine, suivie d'une cyclisation et de modifications ultérieures de groupes fonctionnels. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité . Les méthodes de production industrielle peuvent impliquer la mise à l'échelle de ces réactions dans des conditions contrôlées afin de garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

MRS1191 subit diverses réactions chimiques, notamment des réactions de substitution et de cycloaddition. Il contient un groupe alkyne, ce qui lui permet de participer à des réactions de cycloaddition azoture-alkyne catalysées par le cuivre (CuAAC) avec des molécules contenant des groupes azoture . Les réactifs couramment utilisés dans ces réactions comprennent des catalyseurs de cuivre et des composés contenant des azotures. Les principaux produits formés à partir de ces réactions sont des dérivés de triazoles, qui sont utiles dans diverses applications chimiques et biologiques.

Applications de la recherche scientifique

MRS1191 est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. En chimie, il est utilisé comme réactif de chimie click en raison de son groupe alkyne . En biologie, il est utilisé pour étudier le récepteur A3 de l'adénosine et son rôle dans divers processus physiologiques. En médecine, MRS1191 est utilisé pour étudier les applications thérapeutiques potentielles des antagonistes du récepteur A3 de l'adénosine dans des affections telles que le glaucome et l'asthme . De plus, il est utilisé dans le développement de nouveaux médicaments ciblant le récepteur A3 de l'adénosine.

Mécanisme d'action

MRS1191 exerce ses effets en se liant sélectivement au récepteur A3 de l'adénosine, bloquant ainsi l'action de l'adénosine endogène. Cet antagonisme inhibe l'activation de l'adénylate cyclase et la production subséquente d'AMP cyclique (AMPc), qui est impliqué dans diverses voies de signalisation cellulaire . Les cibles moléculaires du MRS1191 comprennent le récepteur A3 de l'adénosine et les protéines G associées, qui jouent un rôle crucial dans la médiation de ses effets.

Comparaison Avec Des Composés Similaires

MRS1191 est unique par sa grande sélectivité et sa puissance pour le récepteur A3 de l'adénosine par rapport à d'autres composés similaires. Par exemple, MRS1523 et MRS1334 sont également des antagonistes du récepteur A3 de l'adénosine, mais ils présentent des affinités et des sélectivités différentes . MRS1523 a une valeur de Ki de 43,9 nM pour le récepteur A3 humain, tandis que MRS1334 montre une inhibition incomplète du récepteur . D'autres composés similaires comprennent MRS1220, MRE3008F20, PSB10, PSB-11 et VUF5574, qui ont des degrés d'activité et de sélectivité variables pour le récepteur A3 de l'adénosine .

Propriétés

IUPAC Name |

5-O-benzyl 3-O-ethyl 2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO4/c1-3-35-30(33)27-22(2)32-29(25-17-11-6-12-18-25)28(26(27)20-19-23-13-7-4-8-14-23)31(34)36-21-24-15-9-5-10-16-24/h4-18,26,32H,3,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVFDPHQAOXWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327856 | |

| Record name | MRS1191 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185222-90-6, 9000-21-9 | |

| Record name | MRS 1191 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185222906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MRS1191 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furcelleran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

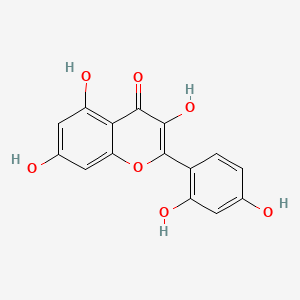

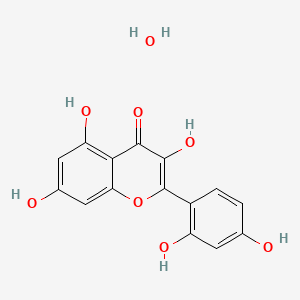

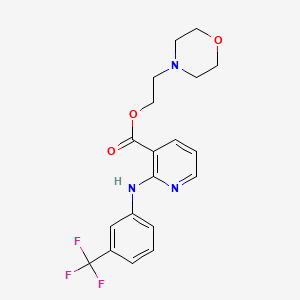

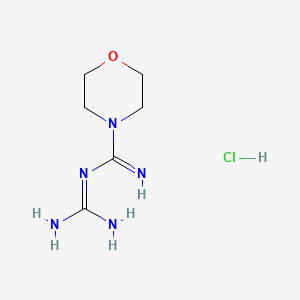

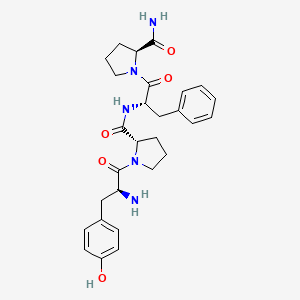

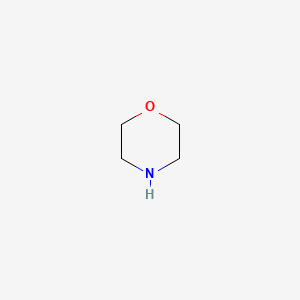

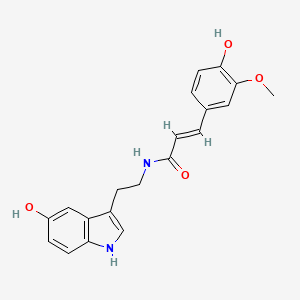

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.